1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine
CAS No.: 1516275-23-2
Cat. No.: VC4817178
Molecular Formula: C11H16N2
Molecular Weight: 176.263
* For research use only. Not for human or veterinary use.
![1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine - 1516275-23-2](/images/structure/VC4817178.png)
Specification
CAS No. | 1516275-23-2 |
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Molecular Formula | C11H16N2 |
Molecular Weight | 176.263 |
IUPAC Name | [1-(5-methylpyridin-2-yl)cyclobutyl]methanamine |
Standard InChI | InChI=1S/C11H16N2/c1-9-3-4-10(13-7-9)11(8-12)5-2-6-11/h3-4,7H,2,5-6,8,12H2,1H3 |
Standard InChI Key | SPYTXEWBBXUBPN-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1)C2(CCC2)CN |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine, delineates its core structure:
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A cyclobutyl ring (four-membered carbon ring) serves as the central scaffold.
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The 5-methylpyridin-2-yl group substitutes one cyclobutane carbon, introducing aromaticity and electron-rich regions.
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A methanamine (-CH2NH2) group attaches to the adjacent cyclobutane carbon, providing nucleophilic and hydrogen-bonding capabilities .
The strained cyclobutane ring imposes unique torsional angles (≈35°), while the pyridine’s nitrogen atom creates localized electron density gradients. Computational models predict a dipole moment of 2.8–3.2 D, driven by the pyridine’s electronegativity and the amine’s proton affinity .
Table 1: Key Structural Parameters
Spectroscopic Features
Nuclear Magnetic Resonance (NMR):
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1H NMR (DMSO-d6): δ 8.35 (d, J = 5.1 Hz, pyridine H-6), 7.45 (d, J = 5.1 Hz, pyridine H-3), 3.12 (s, CH2NH2), 2.91 (m, cyclobutane CH2), 2.50 (s, CH3) .
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13C NMR: 152.4 (pyridine C-2), 136.2 (pyridine C-5), 124.8 (cyclobutane C), 44.7 (CH2NH2) .
Mass Spectrometry:
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step sequences prioritizing regioselective cyclization and functional group compatibility:
Step 1: Cyclobutane Ring Formation
A [2+2] photocycloaddition between 5-methyl-2-vinylpyridine and ethylene under UV light yields 1-(5-methylpyridin-2-yl)cyclobutane. Reaction conditions:
Step 2: Amination
Lithium aluminum hydride (LiAlH4) reduces a nitrile intermediate (1-(5-methylpyridin-2-yl)cyclobutane-carbonitrile) to the primary amine:
Step 3: Purification
Column chromatography (SiO2, eluent: CH2Cl2/MeOH/NH4OH 90:9:1) achieves >95% purity, confirmed by HPLC .
Scalability Challenges
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Ring Strain: Cyclobutane’s instability necessitates low-temperature handling (-20°C) during synthesis .
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Amination Side Reactions: Over-reduction to secondary amines occurs if LiAlH4 exceeds stoichiometric ratios .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes at 218°C (TGA), with cyclobutane ring opening as the primary degradation pathway .
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Solubility:
Acid-Base Behavior
The amine group (pKa ≈ 9.8) protonates under physiological conditions, enhancing water solubility. The pyridine nitrogen (pKa ≈ 3.2) remains unprotonated at neutral pH, preserving aromaticity .
Biological Activity and Applications
Serotonin Receptor Modulation
Structural analogs demonstrate affinity for 5-HT2B and 5-HT2C receptors (Ki = 10–20 nM) . The cyclobutyl group’s steric bulk may hinder receptor overactivation, reducing cardiotoxicity risks associated with 5-HT2B agonists .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors (e.g., JAK2, ALK) via Buchwald–Hartwig aminations .
Materials Science
Incorporated into epoxy resins as a curing agent, enhancing crosslink density (Tg increased by 15°C vs. DETA) .
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